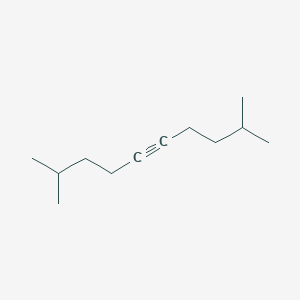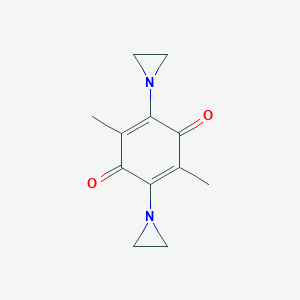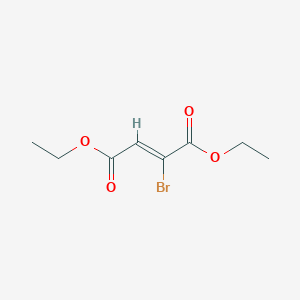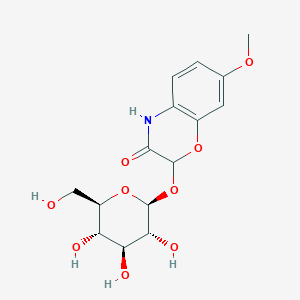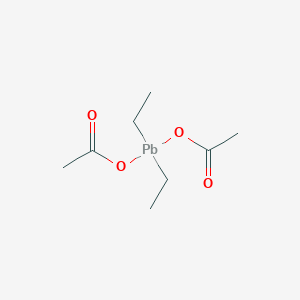
Diacetoxydiethyl lead
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Diacetoxydiethyl lead, also known as DADL, is a chemical compound that has been synthesized and studied for its potential applications in scientific research. This compound is a lead-based organic compound that has been found to have unique properties that make it useful for a variety of research purposes. In
科学研究应用
Diacetoxydiethyl lead has been studied for a variety of scientific research applications. One of the most promising applications of Diacetoxydiethyl lead is in the study of opioid receptors. Diacetoxydiethyl lead has been found to have a high affinity for delta opioid receptors, which are involved in the regulation of pain and mood. This makes Diacetoxydiethyl lead a useful tool for studying the function of these receptors and developing new treatments for pain and mood disorders.
作用机制
The mechanism of action of Diacetoxydiethyl lead involves its interaction with delta opioid receptors. Diacetoxydiethyl lead binds to these receptors and activates them, leading to a variety of physiological and biochemical effects. Diacetoxydiethyl lead has been found to have a longer duration of action than other delta opioid receptor agonists, which makes it useful for studying the long-term effects of receptor activation.
生化和生理效应
The biochemical and physiological effects of Diacetoxydiethyl lead are complex and varied. Diacetoxydiethyl lead has been found to produce analgesia, or pain relief, in animal studies. It has also been found to affect mood and behavior, producing effects similar to those of other opioid drugs. Diacetoxydiethyl lead has also been found to have anti-inflammatory and neuroprotective effects, which make it useful for studying the mechanisms of these processes.
实验室实验的优点和局限性
One of the main advantages of using Diacetoxydiethyl lead in lab experiments is its high affinity for delta opioid receptors. This makes it a useful tool for studying the function of these receptors and developing new treatments for pain and mood disorders. However, there are also limitations to using Diacetoxydiethyl lead in lab experiments. For example, Diacetoxydiethyl lead is a lead-based compound, which means that it can be toxic in high doses. Careful attention must be paid to the dosage and administration of Diacetoxydiethyl lead to avoid toxicity.
未来方向
There are many potential future directions for research on Diacetoxydiethyl lead. One area of interest is the development of new treatments for pain and mood disorders based on the properties of Diacetoxydiethyl lead. Another area of interest is the study of the long-term effects of delta opioid receptor activation, which could lead to new insights into the mechanisms of pain and mood regulation. Additionally, research on the toxicity of Diacetoxydiethyl lead and its potential effects on the environment could lead to new guidelines for the safe use and disposal of this compound.
合成方法
The synthesis of Diacetoxydiethyl lead involves the reaction of lead acetate with diethyl sulfate. The resulting compound is then treated with acetic anhydride to produce Diacetoxydiethyl lead. The synthesis of Diacetoxydiethyl lead is a complex process that requires careful attention to detail and the use of specialized equipment.
属性
CAS 编号 |
15773-47-4 |
|---|---|
产品名称 |
Diacetoxydiethyl lead |
分子式 |
C8H16O4Pb |
分子量 |
383 g/mol |
IUPAC 名称 |
[acetyloxy(diethyl)plumbyl] acetate |
InChI |
InChI=1S/2C2H4O2.2C2H5.Pb/c2*1-2(3)4;2*1-2;/h2*1H3,(H,3,4);2*1H2,2H3;/q;;;;+2/p-2 |
InChI 键 |
VIOZLWOGYJSVGV-UHFFFAOYSA-L |
SMILES |
CC[Pb](CC)(OC(=O)C)OC(=O)C |
规范 SMILES |
CC[Pb](CC)(OC(=O)C)OC(=O)C |
同义词 |
Bis(acetyloxy)diethylplumbane |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



![1-(2,7-Dimethylpyrazolo[1,5-a]pyridin-3-yl)ethanone](/img/structure/B95422.png)

![3,3-Bis[4-(dimethylamino)phenyl]acrylaldehyde](/img/structure/B95425.png)

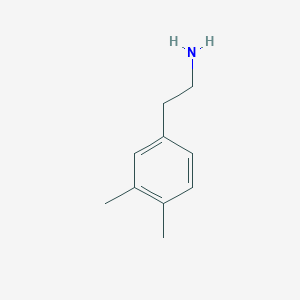
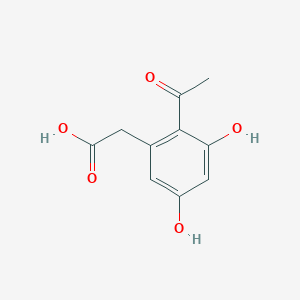
![8a-Phenyloctahydropyrrolo[1,2-a]pyrimidine](/img/structure/B95433.png)
